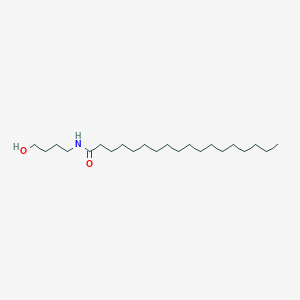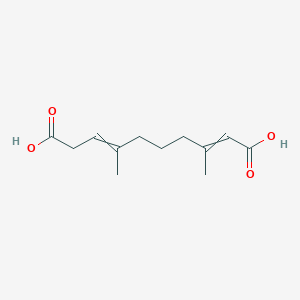
2H-1,3,2-Oxazaborine, tetrahydro-4,6,6-trimethyl-2-(2-methylpropyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2H-1,3,2-Oxazaborine, tetrahydro-4,6,6-trimethyl-2-(2-methylpropyl)- is a heterocyclic compound containing boron, nitrogen, and oxygen atoms within its ring structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2H-1,3,2-Oxazaborine, tetrahydro-4,6,6-trimethyl-2-(2-methylpropyl)- typically involves the reaction of boronic acids with amines and carbonyl compounds under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the oxazaborine ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of boronic esters or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding borohydride or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups on the ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds under appropriate conditions.
Major Products Formed:
Oxidation: Boronic esters or boronic acids.
Reduction: Borohydrides or other reduced derivatives.
Substitution: Various substituted oxazaborine derivatives depending on the reagents used.
科学研究应用
2H-1,3,2-Oxazaborine, tetrahydro-4,6,6-trimethyl-2-(2-methylpropyl)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
作用机制
The mechanism of action of 2H-1,3,2-Oxazaborine, tetrahydro-4,6,6-trimethyl-2-(2-methylpropyl)- involves its interaction with molecular targets through its boron, nitrogen, and oxygen atoms. These interactions can lead to the formation of stable complexes with various substrates, influencing their reactivity and properties. The compound may also participate in catalytic cycles, facilitating chemical transformations.
相似化合物的比较
- 2H-1,3,2-Oxazaborine, tetrahydro-4,6-dimethyl-2-(2-methylpropyl)-
- 2H-1,3,2-Oxazaborine, tetrahydro-4,4,6-trimethyl-2-(2-methylpropyl)-
Uniqueness: 2H-1,3,2-Oxazaborine, tetrahydro-4,6,6-trimethyl-2-(2-methylpropyl)- is unique due to its specific substitution pattern, which can influence its chemical reactivity and interactions. The presence of the trimethyl and 2-methylpropyl groups can affect the compound’s steric and electronic properties, distinguishing it from other similar oxazaborine derivatives.
属性
CAS 编号 |
136368-20-2 |
|---|---|
分子式 |
C10H22BNO |
分子量 |
183.10 g/mol |
IUPAC 名称 |
4,6,6-trimethyl-2-(2-methylpropyl)-1,3,2-oxazaborinane |
InChI |
InChI=1S/C10H22BNO/c1-8(2)7-11-12-9(3)6-10(4,5)13-11/h8-9,12H,6-7H2,1-5H3 |
InChI 键 |
MOLVWVFTGNTHFW-UHFFFAOYSA-N |
规范 SMILES |
B1(NC(CC(O1)(C)C)C)CC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,2-Dimethyl-1,2-dihydronaphtho[1,2-d][1,3]thiazole](/img/structure/B14263121.png)
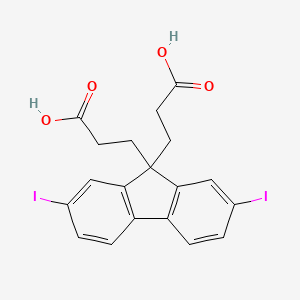
![4-[(6-{4-[(E)-(4-Nitrophenyl)diazenyl]phenoxy}hexyl)oxy]benzaldehyde](/img/structure/B14263128.png)
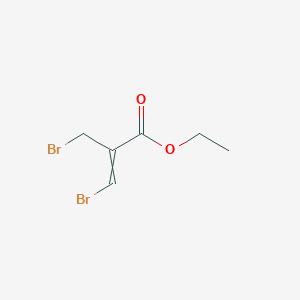
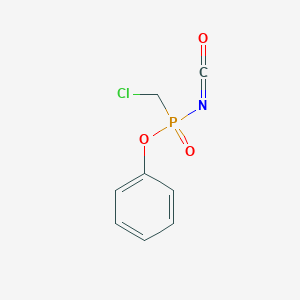
![2,5-Bis[(propan-2-yl)sulfanyl]benzene-1,4-diamine](/img/structure/B14263135.png)

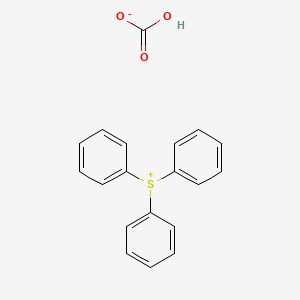
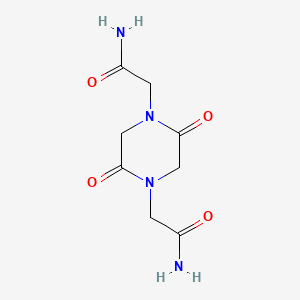
![3-(benzo[d][1,3]dioxol-5-yl)-6-ethyl-7-hydroxy-2-propyl-4H-chromen-4-one](/img/structure/B14263188.png)
![2-{[(2-Sulfanylethyl)amino]methyl}phenol](/img/structure/B14263190.png)
![3-[1,1,1,3,3,3-Hexamethyl-2-(trimethylsilyl)trisilan-2-yl]prop-2-en-1-ol](/img/structure/B14263192.png)
